N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
Description
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative characterized by a benzyl group attached to the amine nitrogen, a 2-fluoroethyl substituent at position 1 of the pyrazole ring, and a methyl group at position 3. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity, while the benzyl group may improve receptor-binding affinity .
Properties
Molecular Formula |
C13H16FN3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12/h2-6,9,15H,7-8,10H2,1H3 |
InChI Key |
CYUWGSXSZQVXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the reaction of benzylamine with 2-fluoroethyl bromide in the presence of a base, followed by cyclization with hydrazine and subsequent methylation. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Methoxy Groups
A key analog is 1-(2-methoxyethyl)-4-methyl-1H-pyrazol-5-amine (Fig. 1), which replaces the 2-fluoroethyl group with a 2-methoxyethyl moiety.
The fluorine substituent reduces polar surface area compared to methoxy, likely improving blood-brain barrier penetration in pharmaceutical contexts . However, the methoxy group may offer better solubility in aqueous media, critical for formulation .
Core Pyrazole Modifications
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine (core structure without benzyl group) has a molecular weight of 143.16 . Benzylation adds ~93.1 g/mol (C7H7), altering steric and electronic profiles.
Haloalkyl vs. Alkyl Substituents
highlights the prevalence of 2-fluoroethyl in haloalkyl groups, which are often used to fine-tune pharmacokinetics. For example, 2-fluoroethyl substituents increase resistance to oxidative metabolism compared to non-fluorinated ethyl groups, extending half-life in vivo . In contrast, non-halogenated analogs like 1-ethyl-4-methyl-1H-pyrazol-5-amine lack these advantages.
Biological Activity
N-benzyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a compound within the pyrazole class known for its potential biological activities, including anticancer properties and interactions with various molecular targets. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves multiple chemical reactions:
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
- Introduction of the Fluoroethyl Group : This is achieved via nucleophilic substitution using a fluoroethyl halide.
- Attachment of the Benzyl Group : The benzyl group is introduced through a reaction with benzyl chloride in the presence of a base.
- Methylation : The final step involves methylation of the pyrazole ring using methyl iodide as a methylating agent.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
A study highlighted that derivatives of pyrazole compounds, including those similar to this compound, showed significant antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt mTORC1 activity and enhance autophagy, suggesting a potential mechanism for their anticancer effects .
The mechanism of action for this compound likely involves:
- Binding to Enzymes/Receptors : The presence of fluorine enhances binding affinity to specific enzymes or receptors, modulating their activity and leading to biological effects.
- Autophagy Modulation : Similar compounds have been shown to interfere with autophagic processes, potentially leading to increased cancer cell death .
Study on Antiproliferative Activity
In a study focused on related pyrazole derivatives, two compounds demonstrated submicromolar antiproliferative activity against pancreatic cancer cells. These compounds reduced mTORC1 activity and increased autophagy levels, indicating that this compound could serve as an effective anticancer agent .
Fluorine Substituent Effects
Research on fluorinated derivatives indicated that the incorporation of fluorine atoms into pyrazole structures enhances lipophilicity and biological activity. This suggests that this compound may possess improved pharmacokinetic properties compared to non-fluorinated analogs .
Research Applications
This compound has potential applications in various fields:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex pharmaceuticals and agrochemicals. |
| Biology | Studied for enzyme inhibition and receptor binding interactions. |
| Medicine | Investigated for therapeutic effects in cancer treatment and other diseases. |
| Industry | Used in developing new materials and specialty chemicals. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
